Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride
Description
This compound is a tertiary amine ester hydrochloride characterized by a central acetic acid backbone substituted with two phenyl groups, a 2-methylbutoxy alkoxy chain, and a 2-(dimethylamino)ethyl ester group. Its structure confers unique physicochemical properties, including high lipophilicity due to the diphenyl and branched alkoxy moieties, which influence bioavailability and receptor interactions.
Properties
CAS No. |
3142-05-0 |
|---|---|
Molecular Formula |
C23H32ClNO3 |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
dimethyl-[2-[2-(2-methylbutoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-19(2)18-27-23(20-12-8-6-9-13-20,21-14-10-7-11-15-21)22(25)26-17-16-24(3)4;/h6-15,19H,5,16-18H2,1-4H3;1H |
InChI Key |
UIXYZMPNPIINNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Alkylation Step
- Reactants: Benzilic acid or potassium benzilate and 2-(dimethylamino)ethyl chloride hydrochloride
- Catalysts/Additives: Tertiary aliphatic or cycloaliphatic amines with pKa > 9 (e.g., triethylamine, trimethylamine, N-methylpyrrolidine)
- Solvent: Aprotic, apolar solvents such as toluene or xylene
- Conditions: The alkylation is performed under anhydrous conditions to prevent hydrolysis. The molar ratio of 2-(dimethylamino)ethyl chloride hydrochloride to benzilic acid is typically 1.1 to 1.5 equivalents, preferably 1.3 equivalents.
- Outcome: Formation of 2,2-diphenyl-2-hydroxyacetic acid 2-(dimethylamino)ethyl ester intermediate (I) with minimal by-products.
Formation of Hydrochloride Salt
- Process: The benzilic acid ester (I) is dissolved in primary, secondary, or tertiary alcohols (e.g., isopropanol or butanol) and treated with hydrogen chloride gas or concentrated hydrochloric acid.
- pH: Adjusted to 1-3 to promote conversion to the hydrochloride salt (II).
- Temperature: Ambient to moderate temperatures to avoid degradation.
- Significance: This step stabilizes the compound and facilitates subsequent processing.
Chlorination Step
- Reagents: Thionyl chloride (SOCl2), typically 1.5 to 2.0 equivalents, preferably 1.7 equivalents based on the ester hydrochloride.
- Solvent: Aromatic inert solvents such as toluene or xylene.
- Temperature: 70-100 °C, preferably 90-95 °C.
- Reaction: Converts the hydroxy group of the ester hydrochloride (II) to the corresponding chloroester hydrochloride (III).
- Yield: Quantitative conversion with minimal impurities (0.3-2% unreacted ester hydrochloride).
Purification and Isolation
- The chloroester hydrochloride precipitates and can be isolated by simple filtration or separation without complex distillation.
- The product is dried and purified to meet pharmaceutical standards, ensuring minimal ash content and odorless characteristics.
- Activated carbon treatment is avoided in late stages to prevent discoloration.
Reaction Conditions and Parameters Summary
| Step | Reactants/Conditions | Solvent | Temperature (°C) | Equivalents Used | Notes |
|---|---|---|---|---|---|
| Alkylation | Benzilic acid + 2-(dimethylamino)ethyl chloride hydrochloride + tertiary amine | Toluene, xylene | Ambient | 1.1-1.5 (prefer 1.3) | Use tertiary amines with pKa > 9 |
| Hydrochloride Formation | Benzilic acid ester + HCl gas or conc. HCl | Isopropanol or butanol | Ambient | Stoichiometric | pH adjusted to 1-3 |
| Chlorination | Ester hydrochloride + Thionyl chloride | Toluene, xylene | 70-100 (prefer 90-95) | 1.5-2.0 (prefer 1.7) | Quantitative reaction, minimal impurities |
| Purification | Filtration, drying | - | Ambient | - | Avoid activated carbon late-stage |
Notes on Process Optimization and Ecological Considerations
- Avoidance of Inorganic Bases: Use of inorganic bases is discouraged due to incomplete reactions and formation of foaming azeotropes leading to by-products.
- Solvent Selection: Water-immiscible solvents with boiling points above 130 °C (chlorobenzene, xylene) can cause yellowing of the product at high temperatures and are thus carefully controlled.
- Recycling: Amine-containing solvents can be recycled after analysis by gas chromatography for residual amine content, maintaining solvent and reagent economy.
- Stability: 2-(dimethylamino)ethyl chloride hydrochloride is stable for over two months under anhydrous, aprotic, apolar conditions at room temperature.
- Purity: The crude benzilic acid ester contains minor impurities (1-3% unreacted benzilic acid, 1-2% benzophenone), which are removed in subsequent steps.
Research Findings and Industrial Relevance
The described process, as detailed in European Patents EP0537608A2 and EP0537608B1, represents an improved, industrially viable method for producing this compound in pharmaceutical-grade quality. It addresses previous drawbacks such as low purity, ecological concerns, and complex work-up procedures.
The method allows for:
- High yields with minimal side products
- Technologically simple operations
- Environmentally acceptable solvent and reagent use
- Production of a stable, pure hydrochloride salt suitable for medicinal applications
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural differences and similarities:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Impact: The target compound’s 2-methylbutoxy group increases steric bulk and lipophilicity compared to cyclopentolate’s hydroxycyclopentyl or meclofenoxate’s chlorophenoxy groups. This may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
*Estimated using fragment-based methods.
Pharmacological Activities:
Biological Activity
Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride, is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, focusing on its anticancer activity and other pharmacological effects based on available literature and studies.
Chemical Structure and Properties
- Molecular Formula : C23H31NO3
- Molecular Weight : 369.50 g/mol
- SMILES Notation : CCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C
- InChIKey : IFJKEJNTBAYHBV-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
A significant area of research has focused on the compound's potential to inhibit cancer cell proliferation. The following table summarizes findings from relevant studies:
The exact mechanism by which acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester exerts its anticancer effects remains to be fully elucidated. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Case Studies
-
Study on MCF-7 Cells :
- A study evaluated the compound's effect on the MCF-7 breast cancer cell line using an MTT assay. The results demonstrated a significant reduction in cell viability at concentrations as low as 25 µM after 48 hours of treatment .
- The crude extract from which this compound was derived showed an overall inhibition rate of 78.6% at higher concentrations (500 µg/mL).
- Comparative Analysis :
Pharmacological Effects Beyond Anticancer Activity
While the primary focus has been on its anticancer properties, there is emerging evidence suggesting that this compound may have additional pharmacological effects:
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties linked to similar acetic acid derivatives.
- Anti-inflammatory Activity : Preliminary data suggest possible anti-inflammatory effects, warranting further investigation.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves three key stages: (1) esterification of benzilic acid with 2-(dimethylamino)ethyl chloride hydrochloride, (2) hydrochlorination of the intermediate ester, and (3) alkoxylation with 2-methylbutanol. The use of tertiary aliphatic amines (pKₐ > 9) during esterification is critical to stabilize intermediates and improve reaction efficiency. Refluxing in inert solvents (e.g., toluene) at 120–132°C ensures complete alkoxylation. Yield optimization requires strict control of stoichiometry, solvent polarity, and HCl gas introduction during hydrochlorination to avoid side products like unreacted benzilic acid derivatives .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved during structural validation?
Discrepancies between NMR (e.g., unexpected splitting of aromatic protons) and MS (molecular ion fragmentation patterns) often arise from residual solvents, stereochemical impurities, or protonation states. Methodological solutions include:
- Deuterated solvent exchange to identify labile protons (e.g., from tertiary amine groups).
- High-resolution MS (HRMS) to distinguish between isobaric fragments and confirm molecular formula.
- 2D NMR (COSY, HSQC) to resolve overlapping signals caused by diphenyl groups. Cross-referencing with benzilic acid derivatives (e.g., diphenylglycolic acid, CAS 76-93-7) can validate backbone integrity .
Basic: What analytical techniques are recommended for purity assessment, and how are thresholds defined?
- HPLC-UV/ELS : Use a C18 column with acetonitrile/0.1% TFA mobile phase to detect impurities >0.1%.
- Elemental Analysis : Acceptable C/H/N tolerances ≤0.3% deviation from theoretical values.
- Karl Fischer Titration : Moisture content <0.5% to prevent hydrochloride degradation.
Purity thresholds (e.g., >98% for biological assays) should align with pharmacopeial standards for tertiary amine esters .
Advanced: What strategies mitigate byproduct formation during the alkoxylation step?
Byproducts like 2,2-diphenyl-2-chloroacetic acid esters arise from incomplete substitution or solvent interactions. Mitigation involves:
- Solvent Selection : Non-polar solvents (e.g., xylene) reduce nucleophilic competition from polar protic impurities.
- Catalytic DMAP : Accelerates SN2 displacement of chloride by 2-methylbutanol.
- In-situ FTIR Monitoring : Tracks the disappearance of the C-Cl stretch (750 cm⁻¹) to optimize reaction termination .
Basic: How is the hydrochloride counterion stabilized in aqueous vs. organic matrices?
The dimethylamino group’s protonation in aqueous buffers (pH < 4) stabilizes the hydrochloride form, while organic solvents (e.g., DCM) favor free base formation. Stability studies show:
- Aqueous : Degradation <5% over 24 hours at pH 3.0 (4°C).
- Organic : Precipitation risk in aprotic solvents; add 1–2% HCl gas to maintain salt integrity .
Advanced: How can bioactivity studies address contradictory results in enzyme inhibition assays (e.g., COX-2 vs. non-specific binding)?
Contradictory activity data may stem from assay interference (e.g., ester hydrolysis in buffer). Solutions include:
- Metabolite Screening : LC-MS to identify hydrolysis products (e.g., free benzilic acid).
- Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target specificity.
- Molecular Dynamics Simulations : Validate docking poses of the intact ester vs. metabolites in COX-2 active sites .
Basic: What are the storage and handling protocols to prevent degradation?
- Storage : –20°C in amber vials under argon; desiccants (silica gel) to limit hygroscopicity.
- Handling : Use anhydrous solvents (certified <50 ppm H₂O) during reconstitution.
Accelerated stability testing (40°C/75% RH) shows ≤10% degradation over 30 days .
Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- LogP Prediction : Optimal range 2.5–3.5 (e.g., via MarvinSketch) balances lipophilicity and solubility.
- P-gp Substrate Likelihood : Use SwissADME to minimize P-glycoprotein binding.
- Steric Maps : Compare diphenyl group orientation with known BBB-penetrant esters (e.g., benzilate derivatives) .
Basic: What synthetic alternatives exist for the 2-methylbutoxy group, and how do they alter physicochemical properties?
Substituting 2-methylbutoxy with:
- Ethoxy : Reduces logP by 0.8 but increases crystallization risk.
- Cyclohexyloxy : Enhances metabolic stability (CYP3A4 resistance) but lowers aqueous solubility.
Structure-property relationships (SPR) should prioritize logD7.4 and plasma protein binding ratios .
Advanced: What mechanistic insights explain the compound’s instability under UV light, and how can photodegradation be minimized?
The diphenylacetyl group undergoes Norrish-type I cleavage under UV (λ = 254 nm). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
